molecular formula C23H25NO4 B14997692 3-benzyl-9-(3-methoxypropyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-9-(3-methoxypropyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14997692
M. Wt: 379.4 g/mol
InChI Key: ZNSXGZSXTFIOLN-UHFFFAOYSA-N
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Description

3-BENZYL-9-(3-METHOXYPROPYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones

Preparation Methods

The synthesis of 3-BENZYL-9-(3-METHOXYPROPYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through various synthetic routes. One common method involves the cyclization of allenic carbamates using gold-catalyzed oxycyclization . This method is efficient and provides high yields of the desired product. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

3-BENZYL-9-(3-METHOXYPROPYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-BENZYL-9-(3-METHOXYPROPYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-BENZYL-9-(3-METHOXYPROPYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

3-BENZYL-9-(3-METHOXYPROPYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their chemical properties, biological activities, and applications. The uniqueness of 3-BENZYL-9-(3-METHOXYPROPYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific substituents and the resulting biological and chemical properties.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-benzyl-9-(3-methoxypropyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H25NO4/c1-16-18-9-10-21-20(14-24(15-27-21)11-6-12-26-2)22(18)28-23(25)19(16)13-17-7-4-3-5-8-17/h3-5,7-10H,6,11-15H2,1-2H3

InChI Key

ZNSXGZSXTFIOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCOC)CC4=CC=CC=C4

Origin of Product

United States

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